Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Catalog No.
S915101
CAS No.
27594-60-1
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydroch...

CAS Number

27594-60-1

Product Name

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H

InChI Key

KFXVCIDFAVIORN-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic organic compound with the molecular formula C13H17NO2HClC_{13}H_{17}NO_2\cdot HCl and a molecular weight of approximately 255.74 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ester functional group. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of psychoactive substances. The compound is often utilized as a reference standard in analytical chemistry and forensic studies due to its structural similarities to known stimulants .

M2P2P is a chemical compound that falls under the category of synthetic cathinones. Cathinones are a group of stimulants structurally similar to cathinone, the naturally occurring stimulant found in khat plant leaves []. Research on M2P2P is limited, but it appears to be primarily investigated for its potential relation to known stimulants.

  • Analytical Reference Standard: M2P2P hydrochloride is commercially available as a research tool. Due to its structural similarity to stimulants, it serves as an analytical reference standard for forensic applications and research aimed at identifying unknown substances [].
Typical for esters and amines. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding methyl 2-phenyl-2-(pyrrolidin-1-yl)acetic acid and methanol.
  • Transesterification: This reaction can occur with other alcohols in the presence of a catalyst, allowing for the exchange of the ester moiety.
  • Nucleophilic Substitution: The pyrrolidine nitrogen can participate in nucleophilic substitution reactions, potentially forming new compounds by reacting with electrophiles.

These reactions are crucial for modifying the compound's properties or synthesizing related derivatives .

The synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable electrophile to introduce the phenyl group.
  • Esterification: The resulting amine is then treated with methyl acetate under acidic conditions to form the ester linkage.
  • Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for analytical purposes.

These methods highlight the compound's versatility in synthetic organic chemistry .

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride serves multiple purposes:

  • Analytical Reference Standard: It is widely used in forensic toxicology and research laboratories to identify and quantify similar compounds in biological samples.
  • Synthetic Intermediate: The compound is utilized in the synthesis of N-substituted alpha-phenylaminoacetic acids, which have potential therapeutic applications.

These applications underscore its importance in both research and practical settings .

Several compounds share structural or functional similarities with methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Methyl 3-pyrrolidinopropionateContains a pyrrolidine ringExhibits different biological activities
Methyl 2-(pyrrolidin-1-yl)acrylateVinyl group instead of phenylPotential use in polymer chemistry
N-MethylpyrrolidineSimple pyrrolidine without ester groupPrimarily used as a solvent or reagent
Methyl phenylacetateLacks the pyrrolidine componentCommonly used as a flavoring agent

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride stands out due to its specific combination of psychoactive potential and synthetic utility, making it a compound of interest in both academic research and practical applications .

Dates

Modify: 2024-04-14

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